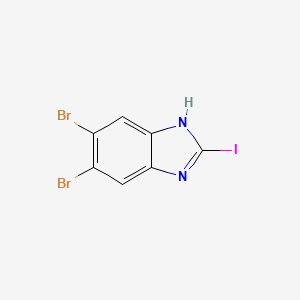

5,6-Dibromo-2-iodo-1H-benzoimidazole

CAS No.: 885270-95-1

Cat. No.: VC3260494

Molecular Formula: C7H3Br2IN2

Molecular Weight: 401.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885270-95-1 |

|---|---|

| Molecular Formula | C7H3Br2IN2 |

| Molecular Weight | 401.82 g/mol |

| IUPAC Name | 5,6-dibromo-2-iodo-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H3Br2IN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) |

| Standard InChI Key | BJPXKOMUCSMEQH-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1Br)Br)N=C(N2)I |

| Canonical SMILES | C1=C2C(=CC(=C1Br)Br)N=C(N2)I |

Introduction

Structural Characteristics and Basic Properties

5,6-Dibromo-2-iodo-1H-benzoimidazole (CAS No. 885270-95-1) belongs to the broader family of benzimidazoles, heterocyclic compounds consisting of a benzene ring fused with an imidazole ring. The compound has a molecular formula of C7H3Br2IN2 and a molecular weight of 401.82 g/mol . The structural architecture includes two bromine atoms at positions 5 and 6 of the benzene portion and an iodine atom at position 2 of the imidazole ring.

The presence of three halogen atoms creates a unique electronic distribution across the molecule, with the iodine at position 2 being particularly significant for the compound's reactivity profile. The "1H" designation in the nomenclature indicates the presence of a hydrogen atom at the nitrogen in position 1 of the imidazole ring, which serves as a potential site for hydrogen bonding and further functionalization.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5,6-Dibromo-2-iodo-1H-benzoimidazole

The N-H group in the imidazole ring can participate in hydrogen bonding, which influences the compound's physical properties and potential biological interactions. The three halogen substituents likely enhance the lipophilicity of the molecule, affecting its solubility profile and membrane permeability.

Synthetic Methodologies

| Synthetic Approach | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Direct condensation | 4,5-dibromo-1,2-phenylenediamine, iodine-containing aldehyde | Single-step formation of core structure | Requires pre-halogenated starting materials |

| Sequential halogenation | Benzimidazole core, halogenating agents | Greater flexibility in starting materials | Controlling regioselectivity of halogenation |

| Palladium catalysis | Halogenated precursors, boronic acids or amines | Allows selective functionalization | Requires optimization of reaction conditions |

| Protection strategies | NaH, benzyl bromide or Boc anhydride | Prevents unwanted side reactions | Adds steps to synthetic sequence |

Reactivity Profile

The reactivity of 5,6-Dibromo-2-iodo-1H-benzoimidazole is largely determined by the presence of the three halogen atoms and the N-H group in the imidazole ring.

Halogen Reactivity

The three halogen atoms in 5,6-Dibromo-2-iodo-1H-benzoimidazole exhibit differential reactivity, particularly in the context of nucleophilic substitution and metal-catalyzed cross-coupling reactions:

-

The iodine atom at position 2 is generally the most reactive toward nucleophilic substitution and oxidative addition in palladium-catalyzed reactions. The carbon-iodine bond is weaker than carbon-bromine bonds, making iodine a better leaving group.

-

The bromine atoms at positions 5 and 6 can also participate in similar reactions but typically exhibit lower reactivity compared to iodine.

This differential reactivity offers opportunities for selective functionalization, potentially allowing for sequential modification of different positions under controlled conditions.

N-H Reactivity

The N-H group in the imidazole ring can participate in various reactions:

-

Acid-base reactions: The N-H group has weak acidic properties and can be deprotonated under basic conditions.

-

Alkylation and acylation: Following deprotonation, the resulting nitrogen anion can react with electrophiles like alkyl halides or acyl chlorides.

-

Hydrogen bonding: The N-H group can act as a hydrogen bond donor, influencing the compound's interactions with biological targets and solvents.

The reactivity of the N-H group provides additional opportunities for derivatization beyond the halogen positions, further expanding the potential chemical space accessible from 5,6-Dibromo-2-iodo-1H-benzoimidazole.

Research Status and Prospects

Current Research Landscape

The commercial availability of 5,6-Dibromo-2-iodo-1H-benzoimidazole ($602.08 for 1g as of December 2021) suggests some research interest in this compound, likely as a synthetic intermediate or for biological screening.

While specific research directly involving 5,6-Dibromo-2-iodo-1H-benzoimidazole appears limited in the available literature, research on related benzimidazole derivatives provides context for potential applications:

-

Computer-aided drug design has been employed to identify benzimidazole-based inhibitors of bacterial targets, particularly those with appropriate substituents at the 5(6) position .

-

Synthetic methodologies for functionalizing the 5(6) position of benzimidazoles through palladium-catalyzed reactions have been developed, which could be applicable to the functionalization of 5,6-Dibromo-2-iodo-1H-benzoimidazole .

Future Research Directions

Several promising research directions can be envisioned for 5,6-Dibromo-2-iodo-1H-benzoimidazole:

-

Development of efficient and selective synthetic routes, particularly those exploiting the differential reactivity of the three halogen atoms.

-

Exploration of structure-activity relationships through the synthesis and biological evaluation of derivatives.

-

Investigation of potential applications in topoisomerase inhibition, building on findings from related benzimidazole compounds .

-

Exploration of catalytic properties, as some heterocyclic compounds can serve as ligands in metal catalysis.

-

Development of functionalized materials leveraging the unique structural features of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume